molecular formula C6H3Cl2NO4S B017358 2-Chloro-5-nitrobenzenesulfonyl chloride CAS No. 4533-95-3

2-Chloro-5-nitrobenzenesulfonyl chloride

Cat. No.: B017358
CAS No.: 4533-95-3
M. Wt: 256.06 g/mol
InChI Key: COZWQPZDKVIVFS-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-nitrobenzenesulfonyl chloride can be synthesized through the chlorosulfonation of 2-chloro-5-nitrobenzene. The reaction typically involves the use of chlorosulfonic acid as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorosulfonation reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-nitrobenzenesulfonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitrobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester derivatives. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-nitrobenzenesulfonyl chloride is unique due to the presence of both the chlorine and nitro substituents on the benzene ring, which enhances its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable reagent in organic chemistry .

Properties

IUPAC Name

2-chloro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZWQPZDKVIVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063510
Record name Benzenesulfonyl chloride, 2-chloro-5-nitro-
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Molecular Weight

256.06 g/mol
Source PubChem
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CAS No.

4533-95-3
Record name 2-Chloro-5-nitrobenzenesulfonyl chloride
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Record name 2-Chloro-5-nitrobenzenesulfonyl chloride
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Record name 2-Chloro-5-nitrobenzenesulfonyl chloride
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Record name 2-chloro-5-nitrobenzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

To a mixture of 104 g of commercially available sodium 2-chloro-5-nitrobenzenesulfonate, 200 ml of acetonitrile and 200 ml of sulfolane stirred at 25° C., was added 153 ml of phosphorus oxychloride over a period of 30 minutes. The temperature was not allowed to exceed 40° C. After completion of the addition, the reaction mixture was heated to 70° C. for 1.5 hours. On cooling to 0° C., the reaction mixture was poured over ice. The resulting solid product was washed with cold water, filtered and air-dried to give 77.6 g of the title compound with a melting point of 87°-89° C.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

321 ml. (4.7 moles) of chlorosulfonic acid and 79 g. (0.5 moles) of 4-chloro-nitrobenzene are stirred at 130° C. for 6 hours. The reaction mixture is then cooled to a temperature below 10° C. and is poured onto 750 ml. of icy water. The mixture is filtered at room temperature and the substance collected on the filter is washed solid-free with about 2 litres of water. The crude 2-chloro-5-nitrobenzene sulfonyl chloride obtained is subjected to the subsequent reaction steps without purification. 118 g. (0.935 moles) of anhydrous sodium sulfite and 20 g. of sodium bicarbonate are dissolved in 250 ml. of water, and to the solution obtained a mixture of the crude 2-chloro-5-nitrobenzene sulfonyl chloride and 20 g. of sodium bicarbonate is added at a temperature of 23° to 25° C., in one hour. The reaction mixture is stirred for two hours at a temperature of 23° to 25° C., and, after the addition of 200 ml. of toluene, for further 15 minutes. The mixture is stirred at 25° C. and the substance filtered off is washed with 100 ml. of toluene. The sodium 2-chloro-5-nitrobenzene sulfinate obtained is dissolved in 400 ml. of water at 40° C., and the solution is admixed with 200 ml. of toluene. The insoluble part is filtered off and the toluene phase is separated from the filtrate. The aqueous phase is cooled to 10° C., acidified with 100 ml. of concentrated aqueous hydrochloric acid solution and the precipitated crystals are stirred, filtered off at 10° C. and dried. 61 g. of 2-chloro-5-nitrobenzene sulfinic acid are obtained. Yield: 55% of theoretical related to 4-chloro-nitrobenzene.
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Synthesis routes and methods IV

Procedure details

2--Chloro-5-nitro benzene sulphonic acid (484 parts) was charged to a flask then quickly added thionyl chloride (1190 parts) and dimethyl formamide (12 parts). The resultant slurry was heated to 60° C. and stirred at 60°-65° C. for a total of 5 hours. The mixture was cooled to room temperature then poured onto ice/water. The precipitated solid was filtered off and washed with cold water before drying in vac oven to yield the product 2-chloro-5-nitro benzene sulphonylchloride (395 parts).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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